molecular formula C15H20NOP B14667408 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one CAS No. 39968-79-1

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one

Cat. No.: B14667408
CAS No.: 39968-79-1
M. Wt: 261.30 g/mol
InChI Key: GKFDXEYBUIZOGO-UHFFFAOYSA-N
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Description

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is a complex organic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a tetrahydrophosphinine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with a pyrrolidine ring or a tetrahydrophosphinine core. Examples include:

Uniqueness

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

39968-79-1

Molecular Formula

C15H20NOP

Molecular Weight

261.30 g/mol

IUPAC Name

1-phenyl-4-pyrrolidin-1-yl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C15H20NOP/c17-18(15-6-2-1-3-7-15)12-8-14(9-13-18)16-10-4-5-11-16/h1-3,6-8H,4-5,9-13H2

InChI Key

GKFDXEYBUIZOGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCP(=O)(CC2)C3=CC=CC=C3

Origin of Product

United States

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